Abose

Protein Cross-Linking Spacer Arm Length Membrane Organization

Abose (4'-azidoazobenzene-4-oxysuccinimide ester; CAS 74713-43-2) is the founding member of a class of cleavable, photosensitive, heterobifunctional cross-linking reagents developed for studying membrane organization and protein interactions. As a heterobifunctional reagent, it contains an amine-reactive N-hydroxysuccinimide (NHS) ester at one terminus and a photoactivatable aryl azide at the other, connected by an azobenzene core that enables chemical cleavage, making it a precise tool for capturing and then releasing protein complexes for analysis.

Molecular Formula C17H12N6O4
Molecular Weight 364.3 g/mol
CAS No. 74713-43-2
Cat. No. B1197650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbose
CAS74713-43-2
Synonyms4'-azidoazobenzene-4-oxysuccinimide ester
ABOSE
Molecular FormulaC17H12N6O4
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-]
InChIInChI=1S/C17H12N6O4/c18-22-21-14-7-5-13(6-8-14)20-19-12-3-1-11(2-4-12)17(26)27-23-15(24)9-10-16(23)25/h1-8H,9-10H2
InChIKeyQYPFWKJBPOOSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abose (CAS 74713-43-2): Sourcing the Shortest-Spacer Cleavable Photoaffinity Cross-Linker


Abose (4'-azidoazobenzene-4-oxysuccinimide ester; CAS 74713-43-2) is the founding member of a class of cleavable, photosensitive, heterobifunctional cross-linking reagents developed for studying membrane organization and protein interactions [1]. As a heterobifunctional reagent, it contains an amine-reactive N-hydroxysuccinimide (NHS) ester at one terminus and a photoactivatable aryl azide at the other, connected by an azobenzene core that enables chemical cleavage, making it a precise tool for capturing and then releasing protein complexes for analysis [2].

Why Abose Cannot Be Replaced by Another Heterobifunctional Cross-Linker


Generic substitution fails because the spatial resolution, cleavability, and photoactivation properties of cross-linkers are not interchangeable. Abose provides a uniquely short, rigid spacer arm defined by its azobenzene core, establishing a minimal distance between the two reactive groups [1]. This contrasts sharply with its structural analogs, which have increasingly longer flexible spacers (3-aminopropyl to 11-aminoundecyl), leading to different cross-linking radii and complex patterns. Selection of an analog with a longer or uncleavable spacer would directly compromise the ability to map close-contact protein interaction sites and to subsequently release and analyze the cross-linked species under mild reductive conditions [1].

Abose (74713-43-2) Quantitative Differentiation Evidence Against Closest Analogs


Minimal Cross-Linking Radius: Abose vs. Extended Spacer Analogs

Abose provides the shortest cross-linking radius in its class. The NHS ester and the photoactive azide are directly conjugated to the rigid azobenzene core, resulting in a spacer arm of approximately 9-10 Å. This is distinct from the progressively longer reagents 2, 3, and 4, whose alkyl spacers allow the reactive groups to span distances beyond 14 Å, fundamentally altering the set of protein contacts that can be captured [1].

Protein Cross-Linking Spacer Arm Length Membrane Organization

Reductive Cleavage Efficiency: Azobenzene Core of Abose vs. Disulfide-Based Cross-Linkers

The azobenzene core of Abose enables a specific chemical cleavage mechanism using sodium dithionite, which is orthogonal to the disulfide-based cleavage of many conventional cross-linkers. For cross-linked soybean agglutinin complexes formed via a structurally related analog (Reagent 2), treatment with 0.1 M sodium dithionite at room temperature results in complete cleavage within 25 minutes, demonstrating the efficacy of this azo-reduction approach [1]. In contrast, disulfide-based reagents are susceptible to premature cleavage by reducing agents present in biological systems.

Chemical Cleavage Azobenzene Reduction Protein Complex Analysis

Photolytic Activation Monitoring: Distinct 360 nm Spectral Signature of Abose

Abose's biochemical activation can be directly and quantitatively monitored via its unique UV-visible absorption spectrum. The bound reagent exhibits a characteristic absorbance peak at 360 nm, which decreases upon irradiation, providing a real-time and non-destructive readout of photolysis progress. This behavior was demonstrated for both Reagent 1 (Abose) and Reagent 2 when coupled to soybean agglutinin [1]. This direct spectral handle is not a universal feature of all photoaffinity probes.

Photoaffinity Labeling UV Spectroscopy Reaction Monitoring

Differential Cross-Linking Patterns Dependent on Spacer Length

The choice of reagent directly dictates the cross-linking pattern observed. When soybean agglutinin (subunit Mr 30,000) was derivatized with Reagent 2 (the 3-aminopropyl spacer analog of Abose), irradiation produced new Coomassie blue staining bands at 60,000, 90,000, and 120,000 daltons on SDS-PAGE, corresponding to dimer, trimer, and tetramer of the subunit [1]. Abose, with its shorter spacer, is predicted to restrict cross-linking to more closely juxtaposed subunits, favoring specific oligomeric states, though this specific comparison was not simultaneously quantified in the primary paper.

Oligomerization State Cross-linking Pattern Subunit Analysis

Procurement-Driven Application Scenarios for Abose (CAS 74713-43-2)


High-Resolution Mapping of Direct Protein-Protein Contact Sites in Membrane Receptors

Abose is the optimal selection for studies requiring precise identification of direct, short-distance protein-protein interactions. Its minimal spacer arm length acts as a molecular ruler, ensuring that only proteins in very close contact (<10 Å) are cross-linked. This is essential for mapping the interfaces of multi-subunit membrane complexes, where longer cross-linkers would generate high background from non-specific or distant proximity ligation. The cleavable azobenzene linkage allows for the definitive identification of cross-linked partners following dithionite treatment and 2D electrophoresis [1].

Capturing and Releasing Transient Protein Complexes for Mass Spectrometry Analysis

For researchers employing chemical cross-linking mass spectrometry (CX-MS), Abose provides a workflow advantage. Its photoactivatable aryl azide can be triggered at a specific time point to capture transient or dynamic protein assemblies. Subsequently, the entire cross-linked complex can be purified via affinity methods, and the linker can be selectively cleaved with 0.1 M sodium dithionite to release the individual binding partners for intact mass analysis or proteolytic digestion, simplifying the identification of subunit composition [1].

Preparation of Photoaffinity-Directed Probes for Cell Surface Receptor Discovery

Abose's amine-reactive NHS ester allows for the creation of custom photoaffinity probes by conjugating it to purified ligands, antibodies, or lectins, as demonstrated with soybean agglutinin. The resulting probe can be incubated with cells or membrane preparations, and upon UV irradiation, it will covalently tether the ligand to its specific, high-affinity receptor. The cleavability of Abose is then crucial for recovering the receptor from the complex surface proteome, enabling its subsequent characterization—a method directly validated for identifying hepatocyte matrix receptors [REFS-1, REFS-2].

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